molecular formula C13H13ClN2O2S B11118806 3-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide

3-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide

Cat. No.: B11118806
M. Wt: 296.77 g/mol
InChI Key: JEZQGXYJVOPLKH-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a pyridin-2-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine. For instance, benzene-1-sulfonyl chloride can be reacted with 1-(pyridin-2-yl)ethylamine under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized further.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Oxidation: Sulfone derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

    Biological Studies: The compound can be used to study the interactions of sulfonamide groups with biological macromolecules.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzyme activity through binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzenesulfonamide: Lacks the chlorine atom and ethyl group, potentially altering its reactivity and binding properties.

    3-Bromo-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine, which might affect its electronic properties and reactivity.

    N-(pyridin-2-yl)ethylbenzenesulfonamide: Lacks the chlorine atom, which could influence its chemical behavior and biological activity.

Uniqueness

3-Chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both the chlorine atom and the pyridin-2-yl ethyl group, which can influence its electronic properties, reactivity, and potential interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

3-chloro-N-(1-pyridin-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O2S/c1-10(13-7-2-3-8-15-13)16-19(17,18)12-6-4-5-11(14)9-12/h2-10,16H,1H3

InChI Key

JEZQGXYJVOPLKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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